molecular formula C17H16N4O4S B2409084 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 392249-41-1

4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2409084
CAS No.: 392249-41-1
M. Wt: 372.4
InChI Key: YEHPHSNPSHUYOA-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines.

    Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of the benzothiazole derivative with a suitable amine under amidation conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Use in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups like the nitro and dimethylamino groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group.

    4-(dimethylamino)-N-(4-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group.

    N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the dimethylamino group.

Uniqueness

The unique combination of the dimethylamino, methoxy, and nitro groups in 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-20(2)11-6-4-10(5-7-11)16(22)19-17-18-15-13(25-3)8-12(21(23)24)9-14(15)26-17/h4-9H,1-3H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHPHSNPSHUYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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